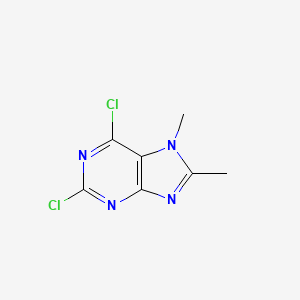

2,6-dichloro-7,8-dimethyl-7H-purine

Description

BenchChem offers high-quality 2,6-dichloro-7,8-dimethyl-7H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dichloro-7,8-dimethyl-7H-purine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-7,8-dimethylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-3-10-6-4(13(3)2)5(8)11-7(9)12-6/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYAVUQDQACXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Dichloro-7,8-dimethyl-7H-purine: Mechanism of Action & Synthetic Utility

The following technical guide provides an in-depth analysis of 2,6-dichloro-7,8-dimethyl-7H-purine , a specialized heterocyclic scaffold used primarily in the discovery of nucleotide-mimicking therapeutics.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists[1][2]

Executive Summary

2,6-dichloro-7,8-dimethyl-7H-purine (Compound 82 in various patent literatures) is not a monotarget drug but a privileged scaffold —a core structural template capable of binding to multiple distinct biological targets depending on its functionalization.[1][2]

Its primary utility lies in its dual-electrophilic nature, allowing for sequential, regioselective nucleophilic aromatic substitutions (

Chemical Mechanism of Action: Regioselective Functionalization

To understand the biological activity of this molecule, one must first master its chemical mechanism.[1][2] The purine core acts as an electrophilic platform.[1][2] The presence of chlorine atoms at positions C2 and C6 creates two reactive sites, but their reactivity is not equivalent.[1][2]

Electronic Causality (The C6 > C2 Rule)

The "mechanism" of synthesis relies on the inherent electronic deficiency of the purine ring.[1][2]

-

C6 Position (Primary Electrophile): The carbon at position 6 is highly electron-deficient due to the cumulative inductive effects of N1, N7, and N9.[1][2] In

reactions, nucleophiles (amines, alkoxides) attack C6 first.[1][2] -

C2 Position (Secondary Electrophile): The C2 position is less reactive.[1][2] Displacement of the C2-chlorine typically requires higher temperatures or stronger activation after the C6 position has been substituted.[1][2]

Why this matters for Drug Design: This reactivity difference allows researchers to introduce two different functional groups sequentially—typically a bulky hydrophobic group at C6 (to occupy the ATP-binding pocket's "gatekeeper" region) and a solubilizing group at C2.[1][2]

The Role of 7,8-Dimethyl Substitution

Unlike standard N9-glycosylated purines (like adenosine), the 7,8-dimethyl-7H-purine core is "locked" in a specific tautomeric form:

-

N7-Methylation: Prevents the N7-H/N9-H tautomeric shift, fixing the hydrogen bond acceptor/donor profile of the imidazole ring.[1][2] This often forces the molecule to bind in a "flipped" orientation compared to natural nucleotides.[1][2]

-

C8-Methylation: Introduces a localized steric bulk.[1][2] This methyl group can:

Biological Mechanism of Action (Derivatives)

Once functionalized, the mechanism of action shifts from chemical reactivity to biological inhibition.[1][2] Derivatives of 2,6-dichloro-7,8-dimethyl-7H-purine primarily act via ATP Competition .[1][2]

Kinase Inhibition (The Hinge Binder Model)

The purine scaffold mimics the adenine ring of ATP.[1][2]

-

Hinge Binding: The N1 and N3 nitrogens (or substituents at C2/C6) form hydrogen bonds with the "hinge region" of the kinase catalytic domain.[1][2]

-

Selectivity Filter: The 7,8-dimethyl motif can clash with the "gatekeeper" residue in certain kinases, acting as a selectivity filter.[1][2] If the gatekeeper is small (Thr/Ala), the molecule binds; if large (Phe/Met), it is excluded.[1][2]

Innate Immune Modulation (STING/RIG-I)

Recent patent literature (e.g., WO2020181050A1) identifies this scaffold as a precursor for modulators of the STING (Stimulator of Interferon Genes) pathway.[1][2]

-

Mechanism: The derivatives bind to the cyclic dinucleotide (CDN) binding pocket of STING.[1][2]

-

Effect: Depending on the substitution, they can either stabilize the "open" (inactive) conformation (antagonist) or induce the "closed" (active) conformation (agonist), thereby modulating the production of Type I Interferons.[1][2]

Visualization: Reaction & Binding Pathways[1][2]

The following diagram illustrates the sequential chemical functionalization (Chemical MoA) and the subsequent biological interaction (Biological MoA).

Figure 1: The transition from the 2,6-dichloro-7,8-dimethyl-7H-purine scaffold to bioactive agents, highlighting regioselective synthesis and downstream target engagement.[1][2][3]

Experimental Protocol: Synthesis of a Bioactive Derivative

Objective: To demonstrate the chemical mechanism by synthesizing a C6-amino, C2-amino derivative (a common kinase inhibitor motif) from the 2,6-dichloro-7,8-dimethyl-7H-purine scaffold.

Reagents & Equipment

-

Scaffold: 2,6-dichloro-7,8-dimethyl-7H-purine (1.0 eq).

-

Nucleophile 1 (C6): Benzylamine (1.1 eq) - Mimics the hydrophobic group.[1][2]

-

Nucleophile 2 (C2): Aniline or aliphatic amine (2.0 eq) - Solubilizing group.[1][2]

Step-by-Step Methodology

| Step | Operation | Mechanistic Rationale |

| 1 | Dissolution | Dissolve 1.0 eq of scaffold in n-Butanol (0.1 M). Add 2.5 eq of DIPEA.[1][2] |

| 2 | C6 Substitution | Add 1.1 eq of Benzylamine dropwise at 0°C to RT .[1][2] Stir for 4-6 hours. |

| 3 | Validation | Monitor via TLC/LCMS. Look for mono-substituted product (M+H: ~288 Da).[1][2] |

| 4 | C2 Substitution | Add 2.0 eq of Nucleophile 2. Heat reaction to 110°C (Reflux) for 12-24 hours. |

| 5 | Workup | Cool to RT. Evaporate solvent.[1][2][4] Purify via Flash Chromatography (DCM/MeOH). |

Self-Validating Check:

-

If the reaction yields a mixture of isomers at Step 2, lower the temperature to -20°C.

-

If Step 4 fails to proceed, switch solvent to DMSO and temperature to 140°C (microwave irradiation recommended).[1][2]

References

-

Vertex Pharmaceuticals Inc. (2020).[1][2] Compounds, compositions, and methods for the treatment of disease.[1][2][5] (WO2020181050A1).[1][2] Google Patents. Link

- Context: Describes the use of "Compound 82" (2,6-dichloro-7,8-dimethyl-7H-purine)

-

Legraverend, M., & Grierson, D. S. (2006).[1][2][4] The 2-amino-6-chloropurine scaffold for the synthesis of biologically active purine derivatives.[1][2] Bioorganic & Medicinal Chemistry.[1][2][3][6] Link

- Context: Authoritative review on the regioselectivity of 2,6-dichloropurine substitutions (C6 vs C2).

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 75281, 2,6-Dichloro-7-methylpurine.[1][2] (Closely related analog). PubChem.[1][2] Link[1][2]

-

CymitQuimica. (2025).[1][2][6] 2,6-Dichloro-9-methyl-9H-purine Product Data.Link[1][2]

- Context: Verifies the commercial availability and classification of these compounds as "building blocks" r

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2,6-dichloro-7-methyl-7H-purine | C6H4Cl2N4 | CID 75281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

- 4. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2020181050A1 - Compounds, compositions, and methods for the treatment of disease - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Guide to the Spectroscopic Analysis of 2,6-dichloro-7,8-dimethyl-7H-purine: A Structural Elucidation Framework

Abstract: This technical guide provides a robust, predictive framework for the comprehensive spectroscopic analysis of the novel compound 2,6-dichloro-7,8-dimethyl-7H-purine. As experimental data for this specific molecule is not yet publicly available, this document leverages established spectroscopic principles and comparative data from closely related structural analogues to outline the expected outcomes from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind each analytical choice is detailed, providing researchers and drug development professionals with a self-validating workflow for the unambiguous structural elucidation and characterization of this and similar purine derivatives.

Introduction: The Rationale for a Multi-faceted Spectroscopic Approach

The Purine Scaffold in Modern Chemistry

The purine ring system is a cornerstone of life, forming the basis of the nucleobases adenine and guanine.[1] Its versatile structure has made it a privileged scaffold in medicinal chemistry, leading to the development of numerous antiviral, anticancer, and anti-inflammatory agents.[2] Modifications to the purine core, such as the introduction of halogen atoms, serve as critical synthetic handles for further functionalization, making compounds like 2,6-dichloropurines valuable intermediates in drug discovery pipelines.[2][3]

The Target Molecule: 2,6-dichloro-7,8-dimethyl-7H-purine

The subject of this guide, 2,6-dichloro-7,8-dimethyl-7H-purine, presents a unique analytical challenge. The specific N7- and C8-methylation pattern must be unequivocally confirmed, as isomers (e.g., N9-alkylation products) are common during synthesis and may possess vastly different biological activities.[4] The two chlorine atoms at the C2 and C6 positions not only influence the molecule's electronic properties but also provide a distinct isotopic signature that is invaluable for its identification.

Analytical Strategy: An Integrated Spectroscopic Workflow

No single analytical technique can provide a complete structural picture. Therefore, we will employ an integrated strategy where each method provides a unique and complementary piece of the puzzle.

-

Mass Spectrometry (MS) will confirm the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) will elucidate the precise atomic connectivity and substitution pattern.

-

Infrared (IR) Spectroscopy will identify the key functional groups present.

-

UV-Visible (UV-Vis) Spectroscopy will probe the conjugated electronic system of the purine core.

This multi-technique approach ensures a rigorous and unambiguous confirmation of the molecular structure.

Caption: A typical integrated workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Identity

2.1 Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the first and most critical step. It provides the exact mass of the molecule with high precision (typically < 5 ppm error), allowing for the unambiguous determination of its elemental formula. For a chlorinated compound, the isotopic pattern is a powerful confirmatory tool. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) creates a predictable and easily recognizable pattern for molecules containing one or more chlorine atoms.

2.2 Predicted High-Resolution Mass Spectrum (HRMS) For C₇H₆Cl₂N₄, the presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion [M]⁺, with signals at M, M+2, and M+4. The relative intensities of these peaks are expected to be approximately 100:65:10 (or ~9:6:1), providing a definitive signature for a dichloro-substituted compound.

Table 1: Predicted m/z Values for C₇H₆Cl₂N₄

| Ion/Adduct | Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₇H₆³⁵Cl₂N₄ | 215.99695 |

| [M+H]⁺ | C₇H₇³⁵Cl₂N₄ | 216.99426 |

| [M+Na]⁺ | C₇H₆³⁵Cl₂N₄Na | 238.98619 |

Note: The table shows the monoisotopic mass using ³⁵Cl. The full spectrum will show the isotopic distribution.

2.3 Predicted Fragmentation Pathway: Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely induce fragmentation. Key predicted fragmentation pathways include the loss of a methyl radical (•CH₃), followed by the loss of chlorine atoms or cleavage of the purine ring system.

Caption: Simplified predicted fragmentation of the molecular ion.

2.4 Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Chromatography: Inject 1-5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes.

-

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Acquire data over a mass range of m/z 50-500. Perform both full scan analysis for the isotopic pattern and tandem MS (MS/MS) on the parent ion to observe fragmentation.

NMR Spectroscopy: The Cornerstone of Structural Elucidation

3.1 Expertise & Rationale: While MS confirms the formula, NMR spectroscopy maps the molecular structure. It provides information on the chemical environment, quantity, and connectivity of all hydrogen and carbon atoms. For 2,6-dichloro-7,8-dimethyl-7H-purine, the key challenge is to prove the N7 and C8 positions of the two methyl groups, for which 2D NMR experiments are indispensable.

3.2 Predicted ¹H NMR Spectrum The structure lacks any protons on the purine ring itself. Therefore, the proton NMR spectrum is predicted to be very simple, showing only two signals corresponding to the two non-equivalent methyl groups.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| N7-CH₃ | ~ 3.8 - 4.2 | Singlet | 3H | Methyl group attached to a nitrogen atom within a heteroaromatic ring. Expected to be downfield. |

| C8-CH₃ | ~ 2.6 - 3.0 | Singlet | 3H | Methyl group attached to a carbon atom of the heteroaromatic ring. Expected to be upfield relative to the N-methyl. |

3.3 Predicted ¹³C NMR Spectrum Due to the lack of molecular symmetry, all 9 carbon atoms are chemically distinct and should produce 9 unique signals in the proton-decoupled ¹³C NMR spectrum.[5]

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| C6 | ~ 155 - 160 | C-Cl in pyrimidine ring |

| C2 | ~ 152 - 157 | C-Cl in pyrimidine ring |

| C4 | ~ 150 - 155 | Quaternary carbon at ring junction |

| C8 | ~ 145 - 150 | Quaternary carbon in imidazole ring |

| C5 | ~ 120 - 125 | Quaternary carbon at ring junction |

| N7-CH₃ | ~ 35 - 40 | N-Alkyl carbon |

| C8-CH₃ | ~ 15 - 20 | C-Alkyl carbon on an aromatic ring |

Note: Exact chemical shifts can be influenced by solvent and concentration.

3.4 The Power of 2D NMR: Unambiguous Assignment While the 1D spectra are informative, 2D NMR provides the definitive proof of structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to. It will show a cross-peak connecting the N7-CH₃ proton signal to the N7-CH₃ carbon signal, and another for the C8-CH₃ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment. It reveals 2- and 3-bond correlations between protons and carbons, establishing the connectivity across the molecule.

Key Predicted HMBC Correlations:

-

Protons of N7-CH₃ will show correlations to C5 and C8 .

-

Protons of C8-CH₃ will show correlations to C4 , N7 , and potentially C8 itself.

The correlation between the N7-methyl protons and the C8 carbon is the "smoking gun" that confirms the N7, C8 substitution pattern.

Caption: Key predicted HMBC correlations (dashed red lines) for structural confirmation.

3.5 Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire 2D spectra: gCOSY, gHSQC, and gHMBC. The HMBC experiment is the most critical; ensure sufficient acquisition time for clear observation of 2- and 3-bond correlations.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (TMS).

Vibrational and Electronic Spectroscopy

4.1 Expertise & Rationale: FTIR and UV-Vis spectroscopy provide complementary data. FTIR is excellent for confirming the presence of specific bonds and functional groups (or the absence thereof, e.g., N-H or O-H stretches), providing a molecular "fingerprint". UV-Vis spectroscopy probes the conjugated π-electron system, which is characteristic of the purine core.

4.2 Predicted Infrared (IR) Spectrum The IR spectrum will be characterized by vibrations from the purine core and the methyl substituents.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2950 - 3050 | C-H stretch (methyl) | Medium |

| 1550 - 1650 | C=N and C=C stretch (aromatic ring) | Strong, multiple bands |

| 1400 - 1500 | C-H bend (methyl) | Medium |

| < 800 | C-Cl stretch | Medium-Strong |

4.3 Predicted UV-Vis Spectrum The conjugated purine system is expected to show strong absorbance in the UV region. The exact maximum absorption wavelength (λ_max) will be influenced by the chloro and methyl substituents.

-

Predicted λ_max: ~260 - 285 nm in a polar solvent like ethanol or methanol.[6]

4.4 Experimental Protocols

-

FTIR: Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the crystal. Alternatively, prepare a KBr pellet.[7]

-

UV-Vis: Prepare a dilute solution (~10⁻⁵ M) of the compound in spectroscopic grade ethanol. Record the spectrum from 200 to 400 nm using a quartz cuvette.

Conclusion: An Integrated and Self-Validating Analysis

The structural elucidation of 2,6-dichloro-7,8-dimethyl-7H-purine is a clear example of the necessity of an integrated spectroscopic approach. No single technique provides the complete picture, but together, they create a self-validating system of evidence. The HRMS data confirms the elemental formula via exact mass and the unique isotopic pattern of a dichloro compound. The simple ¹H and detailed ¹³C NMR spectra provide the carbon-hydrogen framework, while the crucial HMBC experiment definitively establishes the N7, C8-dimethyl substitution pattern, ruling out other isomers. Finally, FTIR and UV-Vis spectroscopy provide corroborating evidence of the functional groups and conjugated system, respectively. This comprehensive analytical workflow ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing compounds in research and development.

References

-

PubChem. (n.d.). 2,6-dichloro-7-methyl-7H-purine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 7H-Purine, 7-benzyl-2,6-dichloro- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 7H-Purine, 7-benzyl-2,6-dichloro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-purine-7-acetamide, N-(2,4-dichlorophenyl)-2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-. Wiley. Retrieved from [Link]

-

Gampa, V., et al. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules, 16(7), 5840-5860. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,6-dichloro-7-methyl-7h-purine (C6H4Cl2N4). Retrieved from [Link]

-

Rouchal, M., et al. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1985. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile and Practical Synthesis of 2,6-Dichloropurine. Retrieved from [Link]

-

Jurnal Kimia Valensi. (2018). Infrared Absorption Spectra of a Series of 2, 6-diamino and 2-amino-6hydroxy-8-chloroalkyl Purines. Retrieved from [Link]

-

University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 17: Purines. Thieme. Retrieved from [Link]

-

ResearchGate. (2004). 8-Chloro-7-(2,6-dichlorobenzyl)-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione. Retrieved from [Link]

-

IBNA Balotesti. (n.d.). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Retrieved from [Link]

-

MDPI. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Metabolites. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ibna.ro [ibna.ro]

- 7. 2,6-dichloro-7-methyl-7H-purine | C6H4Cl2N4 | CID 75281 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Purine Chemistry: A Technical Guide to the Discovery and History of Dichloropurine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving significance of dichloropurine compounds, with a primary focus on the pivotal intermediate, 2,6-dichloropurine. We traverse the historical landscape of purine chemistry, from the foundational work of Emil Fischer to the strategic drug design of Hitchings and Elion, and the synthetic innovations of Roland K. Robins. This guide elucidates the core chemical principles underpinning the synthesis of dichloropurines, offering detailed experimental protocols for key methodologies. Furthermore, we explore the profound impact of these compounds on medicinal chemistry, detailing their role as precursors to a class of potent antiviral and anticancer agents. The guide culminates in an examination of the mechanism of action of dichloropurine-derived drugs, supported by signaling pathway diagrams and a summary of their biological activity.

A Legacy of Discovery: The Historical Emergence of Dichloropurines

The story of dichloropurines is intrinsically linked to the broader history of purine chemistry. The late 19th and early 20th centuries witnessed groundbreaking discoveries that laid the groundwork for the synthesis and understanding of this vital class of heterocyclic compounds.

The Pioneering Work of Emil Fischer

The journey into the world of purines began in earnest with the seminal work of German chemist Emil Fischer. In 1884, Fischer coined the term "purine" (from purum uricum, meaning pure uric acid) to describe the parent compound of a group of related molecules. His meticulous research culminated in the first successful synthesis of purine itself in 1898 from uric acid, a compound isolated from kidney stones by Carl Wilhelm Scheele in 1776.[1] Fischer's work not only established the fundamental structure of the purine ring system but also opened the door to the synthesis of a vast array of its derivatives, earning him the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses.[2]

The Traube Purine Synthesis: A Versatile Approach

In 1900, another German chemist, Wilhelm Traube, introduced a versatile and enduring method for synthesizing purine derivatives. The Traube purine synthesis involves the condensation of an amine-substituted pyrimidine with a one-carbon unit, typically formic acid or its derivatives, to construct the imidazole ring fused to the pyrimidine core.[1][3][4][5][6][7] This method proved to be highly adaptable for the preparation of a wide range of substituted purines and remains a classic strategy in heterocyclic chemistry.

The Advent of Dichloropurines: A Gateway to Therapeutic Innovation

The mid-20th century marked a pivotal shift in purine chemistry, with a growing focus on the synthesis of analogs for therapeutic purposes. It was during this period that dichloropurines, particularly 2,6-dichloropurine, emerged as a critical building block in the burgeoning field of medicinal chemistry.

The "Rational Drug Design" Revolution of Hitchings and Elion

The work of George Hitchings and Gertrude Elion at the Burroughs Wellcome Research Laboratories (now part of GlaxoSmithKline) revolutionized drug discovery.[8][9] Moving away from the traditional trial-and-error approach, they pioneered the concept of "rational drug design," which involved creating compounds that could interfere with the metabolic pathways of cancer cells and pathogens.[9][10] Their research focused on purine and pyrimidine antimetabolites, leading to the development of groundbreaking drugs for leukemia, malaria, and organ transplant rejection.[8] In 1950, they synthesized diaminopurine and thioguanine, purine analogs that demonstrated antileukemic activity by blocking DNA synthesis.[9] This strategic approach laid the foundation for the development of a new generation of targeted therapies. For their pioneering work, Hitchings and Elion, along with Sir James Black, were awarded the Nobel Prize in Physiology or Medicine in 1988.[10]

Roland K. Robins and the Expansion of Purine Analog Chemistry

Roland K. Robins was another key figure who significantly advanced the field of purine chemistry, particularly in the synthesis of novel nucleoside analogs with therapeutic potential. His work in the mid-20th century led to the preparation of a wide array of modified purines and their corresponding nucleosides, many of which were evaluated as potential antiviral and anticancer agents.[11][12][13] His research group was instrumental in developing methods for the synthesis of various substituted purines, including those derived from 2,6-dichloropurine, further solidifying its importance as a versatile intermediate.[11][14]

Synthesis of 2,6-Dichloropurine: Key Methodologies

The strategic importance of 2,6-dichloropurine lies in the reactivity of its two chlorine atoms, which can be selectively displaced by a variety of nucleophiles to generate a diverse range of purine derivatives. Several methods have been developed for the synthesis of this crucial intermediate.

Chlorination of Xanthine and its Derivatives

One of the most common and historically significant routes to 2,6-dichloropurine involves the chlorination of xanthine (2,6-dihydroxypurine) or related compounds like hypoxanthine.[15] This transformation is typically achieved using strong chlorinating agents such as phosphorus oxychloride (POCl₃) or pyrophosphoryl chloride.[15]

Experimental Protocol: Synthesis of 2,6-Dichloropurine from Xanthine using Phosphorus Oxychloride [16]

-

Materials:

-

Xanthine (5.00 g, 0.033 mmol)

-

Pyridine (2.66 mL, 0.033 mol)

-

Phosphorus oxychloride (6.00 mL, 0.066 mol)

-

Ice water

-

Diethyl ether:ethyl acetate (1:1 solution)

-

Brine

-

Sodium sulfate

-

-

Procedure:

-

In a pressurized round-bottomed flask, add pyridine to xanthine and stir.

-

Slowly add phosphorus oxychloride dropwise to the mixture.

-

Heat the solution to 180°C for 5 hours.

-

Carefully and slowly pour the resulting black solution into 100 mL of ice water and stir for 20 minutes.

-

Extract the aqueous mixture five times with 20 mL portions of a 1:1 solution of diethyl ether:ethyl acetate.

-

Wash the combined organic layers with 20 mL of brine.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield 2,6-dichloropurine as a yellow solid.

-

-

Yield: Approximately 33%[16]

Traube Synthesis Approach

While not a direct synthesis of 2,6-dichloropurine itself, the Traube synthesis provides a foundational method for constructing the purine ring system from pyrimidine precursors.[1][5][6] By starting with an appropriately substituted diaminopyrimidine, one can build the purine core, which can then be subjected to chlorination reactions to yield dichloropurines.

Conceptual Workflow of Traube Purine Synthesis

Caption: A simplified workflow of the Traube purine synthesis.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for 2,6-dichloropurine often depends on factors such as the desired scale, available starting materials, and safety considerations. The following table summarizes some of the reported yields for different synthetic approaches.

| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |

| Xanthine | POCl₃, Pyridine | 180°C, 5 h | 33 | [16] |

| 2-Amino-6-chloropurine | LiCl, NaNO₂, Acetic Acid | 50-55°C, 4 h | 32.4 | [7] |

| 2-Amino-6-chloropurine | LiCl, tert-butyl nitrite, Chlorine gas, N,N-dimethylformamide | 10-40°C, 2 h | 70.6 | [17] |

| Hypoxanthine 1-N-oxide | Lutidine, POCl₃ | Reflux, 4 h | 93 | [18] |

Biological Significance and Mechanism of Action

The true significance of dichloropurines lies in their role as precursors to a class of powerful therapeutic agents. By mimicking the natural purines, adenine and guanosine, these synthetic analogs can disrupt the machinery of cellular replication, making them effective against rapidly dividing cells like those found in cancers and viral infections.[8][19]

Inhibition of DNA Synthesis: A "Trojan Horse" Strategy

The primary mechanism of action for many purine analogs derived from dichloropurines is the inhibition of DNA synthesis.[19][20][21][22] These drugs act as "Trojan horses," being taken up by cells and then phosphorylated to their active triphosphate forms. These active metabolites can then interfere with DNA replication in several ways:

-

Competitive Inhibition of DNA Polymerase: The triphosphate analogs compete with their natural counterparts (dATP or dGTP) for the active site of DNA polymerase, thereby blocking the elongation of the DNA chain.[19][21][22]

-

Chain Termination: If incorporated into the growing DNA strand, these analogs can act as chain terminators because they lack the necessary 3'-hydroxyl group for the addition of the next nucleotide.[19]

-

Inhibition of Ribonucleotide Reductase: Some purine analogs can also inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thus depleting the pool of essential building blocks for DNA synthesis.[19][20]

Signaling Pathway: Inhibition of DNA Synthesis by Purine Analogs

Caption: Mechanism of action of purine analogs in cancer cells.

Purine Metabolism and Antimetabolite Action

Purine analogs exert their effects by intervening in the complex network of purine metabolism. The de novo synthesis pathway builds purines from simple precursors, while the salvage pathway recycles purine bases. Antimetabolites can inhibit key enzymes in both pathways, leading to a depletion of essential nucleotides and the accumulation of toxic intermediates.

Overview of the De Novo Purine Biosynthesis Pathway and its Inhibition

Caption: Simplified de novo purine biosynthesis pathway and sites of inhibition by purine analog metabolites.

Modern Applications: From Intermediate to Life-Saving Drugs

The versatility of 2,6-dichloropurine as a synthetic intermediate has led to the development of several clinically important drugs, particularly in the treatment of hematological malignancies.

Clofarabine: A Second-Generation Purine Nucleoside Analog

Clofarabine is a second-generation purine nucleoside analog used in the treatment of acute lymphoblastic leukemia (ALL), particularly in pediatric patients who have relapsed or are refractory to other treatments.[3] Its synthesis involves the coupling of 2,6-dichloropurine with a protected fluorinated sugar, followed by amination.[16]

Biological Activity of Clofarabine

The cytotoxic effects of clofarabine have been evaluated in various leukemia cell lines, demonstrating its potent antileukemic activity.

| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |

| BCP-ALL Cell Lines (Median) | B-cell Precursor Acute Lymphoblastic Leukemia | 8.5 | [23] |

| HL-60 | Acute Promyelocytic Leukemia | ~50 nM (equivalent to ~18.4 ng/mL) | [2] |

| Infant ALL Cell Lines | Acute Lymphoblastic Leukemia | 0.01 - 0.1 µM (equivalent to 3.68 - 36.8 ng/mL) | [3] |

Nelarabine: A Pro-Drug for T-Cell Malignancies

Nelarabine is another important purine analog derived from a dichloropurine precursor. It is a pro-drug of ara-G (9-β-D-arabinofuranosylguanine) and is used for the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL). The synthesis of nelarabine can be achieved through a multi-step process starting from vidarabine, which involves diazotization/chlorination followed by methoxylation and nitration.[24] An alternative enzymatic synthesis involves the trans-glycosylation between 2-amino-6-methoxy-9H-purine and 1-β-D-arabinosyl uracil.

Conclusion and Future Perspectives

From its early discovery rooted in the foundational work of purine chemistry pioneers to its current role as a cornerstone of modern medicinal chemistry, the journey of dichloropurine compounds exemplifies the power of fundamental research to drive therapeutic innovation. The strategic importance of 2,6-dichloropurine as a versatile synthetic intermediate has enabled the development of life-saving drugs for patients with cancer and viral diseases. As our understanding of cellular pathways and disease mechanisms continues to deepen, the legacy of dichloropurines will undoubtedly continue to inspire the design and synthesis of new and more effective therapeutic agents. The principles of rational drug design, so elegantly demonstrated by the pioneers in this field, will remain a guiding light for future generations of scientists in the relentless pursuit of novel treatments for human diseases.

References

-

George Hitchings and Gertrude Elion. Science History Institute. [Link]

-

Gertrude B. Elion: The Woman Who Rewrote the Rules of Cancer Treatment. Oncodaily. [Link]

-

Clofarabine exerts antileukemic activity against cytarabine-resistant B-cell precursor acute lymphoblastic leukemia with low deoxycytidine kinase expression. PMC. [Link]

-

George Herbert Hitchings (1905–1998). Embryo Project Encyclopedia. [Link]

-

Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro. [Link]

-

Patient-Level Meta-analysis of Clofarabine in Acute Lymphoblastic Leukemia. PMC. [Link]

-

Gertrude B. Elion. Wikipedia. [Link]

-

The chemistry and biochemistry of purine analogs. ResearchGate. [Link]

-

Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. [Link]

-

Purine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

-

Purine Nucleoside Analog. Massive Bio. [Link]

-

7.1.1. Synthesis. [Link]

-

Method for the synthesis of uric acid derivatives. PubMed. [Link]

-

Method for the Synthesis of Uric Acid Derivatives. ResearchGate. [Link]

-

Purine metabolism. Wikipedia. [Link]

-

Roland K. Robins's research works. ResearchGate. [Link]

-

Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub. [Link]

-

Traube Purine Synthesis. Scribd. [Link]

- Process for preparing 2,6-dichloropurine.

-

Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC. [Link]

-

SYNTHESIS OF NELARABINE WITH PURE β-ANOMER THROUGH LATE-STAGE CH NITRATION/NITRO. [Link]

-

Developing an Efficient Technology for Key Intermediates Production Used in Enzymatic Synthesis of Cladribine and Nelarabine. David Publishing. [Link]

-

Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer. PMC. [Link]

-

Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines. bioRxiv. [Link]

-

Antimetabolite Pathway - Folate Cycle, Pharmacodynamics. ClinPGx. [Link]

-

Purine Antimetabolites. Oncohema Key. [Link]

-

Synthesis of the enantiomer of nelarabine. ElectronicsAndBooks. [Link]

-

What are DNA polymerase inhibitors and how do they work? [Link]

-

Synthesis and Medicinal Uses of Purine. Pharmaguideline. [Link]

-

Antimetabolites.pdf. [Link]

- Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl.

- Method for synthesizing nelarabine.

-

Roland K. Robins: Chemistry Researcher – H-Index, Publications & Awards. [Link]

-

Purine Nucleosides. XIII. The Synthesis of 2-Fluoro- and 2-Chloroinosine and Certain Derived Purine Nucleosides1. The Journal of Organic Chemistry. [Link]

-

Synergistic cytotoxicity of fludarabine, clofarabine, busulfan, vorinostat and olaparib in AML cells. Frontiers. [Link]

- Synthetic method for preparing nelarabine.

-

-

Antimetabolites: Purine Analogs: Pharmacology Video Lectures. YouTube. [Link]

-

-

Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PMC. [Link]

-

General pathway of Traube's method for purine synthesis. ResearchGate. [Link]

-

Purine analogs and related nucleosides and nucleotides as antitumor agents. PubMed. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro | Anticancer Research [ar.iiarjournals.org]

- 3. Patient-Level Meta-analysis of Clofarabine in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 9. oncodaily.com [oncodaily.com]

- 10. Gertrude B. Elion - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. research.com [research.com]

- 13. Purine analogs and related nucleosides and nucleotides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

- 16. Page loading... [guidechem.com]

- 17. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

- 18. US3314938A - Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl - Google Patents [patents.google.com]

- 19. massivebio.com [massivebio.com]

- 20. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 23. Clofarabine exerts antileukemic activity against cytarabine‐resistant B‐cell precursor acute lymphoblastic leukemia with low deoxycytidine kinase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Unlocking the Therapeutic Potential of 2,6-dichloro-7,8-dimethyl-7H-purine: A Technical Guide to Target Identification and Validation

Abstract

Substituted purines represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved therapeutics for oncology and virology.[1][2] The novel compound, 2,6-dichloro-7,8-dimethyl-7H-purine, belongs to this versatile class. While direct biological data for this specific molecule is nascent, its structural features—a dichlorinated purine core with N7 and C8 methylation—suggest a strong potential for interaction with key cellular targets. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will move beyond a simple listing of techniques, delving into the causal logic behind the proposed experimental workflows, ensuring a robust and self-validating approach to discovery.

The Purine Analog Paradigm: A Foundation for Target Discovery

Purine analogs exert their therapeutic effects primarily by mimicking endogenous purines, such as adenosine and guanosine.[3] This mimicry allows them to interfere with fundamental cellular processes in two principal ways:

-

Antimetabolite Activity: Incorporation into DNA and RNA during synthesis, leading to chain termination and disruption of replication. This is particularly effective against rapidly dividing cells.[4]

-

Enzyme Inhibition: Competitive binding to the active sites of enzymes that process purine substrates, notably kinases and enzymes involved in nucleotide metabolism.[1][4]

Given the 2,6-dichloro substitution pattern, a known feature in many kinase inhibitors, and the N-alkylation common in various bioactive purines, we can postulate three primary classes of potential targets for 2,6-dichloro-7,8-dimethyl-7H-purine.[5][6]

Postulated Target Classes:

-

Protein Kinases: The human kinome is a major target for cancer therapeutics.[1] Substituted purines like roscovitine are well-known inhibitors of Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[5][7] The dichloro-purine scaffold can effectively occupy the ATP-binding pocket of many kinases.

-

Nucleic Acid Metabolism Enzymes: Enzymes such as purine nucleoside phosphorylase (PNP) or inosine-5'-monophosphate dehydrogenase (IMPDH) are critical for maintaining the cellular nucleotide pool.[4][8] Inhibition of these enzymes can starve cancer cells of the building blocks needed for proliferation.

-

Toll-Like Receptors (TLRs): Certain purine-like small molecules are potent agonists of endosomal TLRs, particularly TLR7 and TLR8, which are key players in the innate immune system.[9][10] Activation of these receptors can trigger a powerful anti-viral and anti-tumor immune response.

This guide will systematically explore the experimental pathways to investigate each of these possibilities.

A Multi-Tiered Strategy for Target Identification and Validation

A logical, phased approach is critical to efficiently move from a compound of interest to a validated therapeutic target. We propose a three-tiered workflow, designed to first cast a wide net and then progressively focus resources on the most promising leads.

Sources

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. novocib.com [novocib.com]

- 5. ABGENEX : Antibodies, Inhibitors and Ligands, ELISA Kits, Custom Services [abgenex.com]

- 6. TLR7 and TLR8 Bioassays [promega.com]

- 7. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 10. Frontiers | TLR agonists as adjuvants for viral vaccines: mechanisms, applications, and future directions [frontiersin.org]

In Vitro Screening of 2,6-Dichloro-7,8-dimethyl-7H-purine: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Screening Biologists, and Drug Discovery Leads Subject: Characterization, Reactivity Profiling, and Biological Evaluation of Halogenated Purine Scaffolds

Executive Summary

2,6-Dichloro-7,8-dimethyl-7H-purine represents a high-value pharmacophore scaffold in medicinal chemistry.[1][2] Unlike standard nucleosides, the presence of electron-withdrawing chlorine atoms at the C2 and C6 positions, combined with the steric and electronic influence of the 7,8-dimethyl substitution pattern, creates a unique chemical profile. This molecule functions primarily as a reactive electrophilic intermediate and a kinase-privileged fragment .[1][2]

This guide details the in vitro screening cascade required to evaluate this compound. It moves beyond simple IC50 generation to address the specific challenges of halogenated purines: aqueous instability, regioselective reactivity, and promiscuous ATP-competitive binding.[1]

Key Technical Insight: The 7-methyl substitution locks the tautomeric state, significantly altering the dipole moment and solubility compared to 9H-purine analogs.[1][2] Screening data must be interpreted with an understanding that the C6-chlorine is highly susceptible to nucleophilic aromatic substitution (

Physicochemical Profiling (Pre-Screening)[2]

Before biological interrogation, the compound must undergo rigorous physicochemical characterization. Halogenated purines are notorious for "Brick Dust" behavior—low aqueous solubility and high crystallinity—which can lead to false negatives in enzymatic assays.[1][2]

Solubility and Stability Protocol

Objective: Determine the maximum non-precipitating concentration (MNPC) in assay buffer and assess hydrolytic stability of the C-Cl bonds.

Protocol:

-

Stock Preparation: Dissolve 2,6-dichloro-7,8-dimethyl-7H-purine in 100% DMSO to 10 mM. Sonicate for 10 minutes to ensure complete dissolution.

-

Kinetic Solubility Assay (Nephelometry):

-

Dilute DMSO stock into PBS (pH 7.[1][2]4) at concentrations ranging from 1

M to 500 -

Incubate for 2 hours at 25°C.

-

Measure light scattering (nephelometry) or absorbance at 600 nm.[1][2]

-

Acceptance Criteria: Solubility > 50

M is required for reliable biochemical screening.[1][2]

-

-

Chemical Stability (LC-MS):

-

Incubate 10

M compound in PBS (pH 7.4) and Tris-HCl (pH 8.[1][2]0) for 0, 4, 8, and 24 hours.[2] -

Detection: Monitor for the mono-hydroxy hydrolysis product (loss of Cl, gain of OH, mass shift -18.5 Da approx).

-

Warning: Tris buffer contains primary amines which may react with the C6-Cl.[1][2] Use HEPES or MOPS for screening to avoid false inhibition via buffer adduct formation. [2]

-

Data Output Table: Physicochemical Benchmarks

| Parameter | Method | Target Value | Critical Failure Mode |

| Kinetic Solubility | Laser Nephelometry | > 50 | Compound precipitation causes false positives (aggregators).[1][2] |

| DMSO Stability | HPLC-UV (254 nm) | > 98% after 48h | Oxidation of methyl groups.[1][2] |

| Buffer Stability | LC-MS (TOF) | Hydrolysis of C6-Cl or reaction with nucleophilic buffers (Tris). | |

| LogD (pH 7.4) | Shake-flask / HPLC | 1.5 – 2.5 | High lipophilicity leads to non-specific binding.[1][2] |

Biochemical Screening: Target Engagement

The purine core is an ATP mimetic. 2,6-dichloro-7,8-dimethyl-7H-purine is expected to bind the ATP-binding pocket of kinases, heat shock proteins (HSP90), and purinergic receptors.[1][2]

Kinase Profiling (FRET-based Assay)

Rationale: The C2/C6 chlorines provide hydrophobic contacts within the adenine binding pocket, while the 7,8-dimethyl motif may induce steric clashes in certain kinase sub-families, providing selectivity.[2]

Methodology (Z'-Lyte or LanthaScreen):

-

Panel Selection: Screen against a diverse panel (e.g., CDK2, MAPK, EGFR, Src) to determine "scaffold promiscuity."[2]

-

Reaction Mix:

-

Kinase (variable nM), ATP (at

), Peptide Substrate (2

-

-

Incubation: 60 minutes at Room Temperature.

-

Detection: Add Development Reagent (site-specific protease).[1][2] Cleavage of non-phosphorylated peptide disrupts FRET.[1][2]

-

Readout: Measure Ratio (Emission 445 nm / Emission 520 nm).

Mechanistic Check:

If

Visualization: Screening Logic Flow

The following diagram illustrates the decision matrix for evaluating the compound's activity and handling potential artifacts.

Caption: Operational workflow for screening halogenated purines, emphasizing the differentiation between reversible binding and covalent modification.

Cellular Screening & Reactivity[1]

In a cellular environment, the reactivity of the 2,6-dichloro motif becomes the dominant variable. The compound may undergo glutathione (GSH) conjugation, reducing its effective concentration or causing toxicity.[2]

Cell Viability Assay (CellTiter-Glo)

Objective: Distinguish between on-target efficacy and general cytotoxicity caused by alkylation.[1][2]

Protocol:

-

Cell Lines: Use HCT-116 (Colon) and MCF-7 (Breast) as standard purine-sensitive lines.[1][2][3][4] Include a normal fibroblast line (e.g., MRC-5) for toxicity indexing.[1][2]

-

Seeding: 3,000 cells/well in 96-well opaque plates. Adhere for 24h.

-

Treatment: Add compound (serial dilution) for 72 hours.

-

Readout: Add CellTiter-Glo reagent (luciferase-based ATP detection). Luminescence is proportional to viable cell number.[1][2]

Glutathione (GSH) Reactivity Assay

Why this is critical: 2,6-dichloropurines are electrophiles.[1][2] Rapid reaction with intracellular GSH (

Protocol:

-

Incubate 10

M compound with 5 mM GSH in PBS (pH 7.4) at 37°C.[1][2][5] -

Monitor disappearance of parent mass and appearance of GSH-adduct mass (Parent + 307 Da - HCl) via LC-MS at 0, 15, 30, 60 min.[1][2]

-

Interpretation:

Structural Activity Relationships (SAR) & Interpretation

When analyzing screening data for 2,6-dichloro-7,8-dimethyl-7H-purine, use the following heuristic to guide lead optimization:

-

C6-Chlorine: The primary "hotspot."[1][2] If activity is lost upon substitution with an amine (creating an adenine analog), the Cl is likely engaging in a specific hydrophobic interaction or a covalent bond.[2]

-

C2-Chlorine: Generally less reactive.[1][2] Provides lipophilicity and fills hydrophobic pockets.[1][2]

-

7,8-Dimethyl: This motif restricts rotation and changes the hydrogen bond donor/acceptor profile of N7.[1][2] Compare activity against the 9-methyl analog to validate the necessity of the 7-methyl placement.[1][2]

SAR Decision Matrix

| Observation | Hypothesis | Action |

| High Potency + High Toxicity | Non-specific alkylation (C6-Cl).[1][2] | Replace C6-Cl with -NH2, -OMe, or -CH3.[1][2] |

| High Potency + Low Stability | Rapid GSH conjugation.[1][2] | Introduce steric bulk at C6 or switch scaffold to deazapurine.[1][2] |

| Inactive in Whole Cell | Poor permeability or Efflux.[1][2] | Check LogD; 2,6-dichloro should be permeable.[1][2] Suspect MDR1 efflux.[1][2] |

References

-

Legraverend, M., & Grierson, D. S. (2006).[2] The 2-6-disubstituted purine scaffold for the synthesis of biologically active molecules.[1][2][4][6] Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.[1][2] Link[2]

-

Kotek, J., et al. (2010).[2][7] Regioselective synthesis of N7- and N9-substituted purines. Tetrahedron, 66(12), 2203-2210.[1][2] Link[2]

-

Hloušková, E., et al. (2012).[2][7] 2,6-Dichloro-7-isopropyl-7H-purine.[2] Acta Crystallographica Section E, 68(6), o1585.[2] Link

-

Parker, W. B. (2009).[2] Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.[2] Link

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 75281, 2,6-Dichloro-7-methylpurine.[1][2] Link[2]

Sources

- 1. CAS 2382-10-7: 2,6-Dichloro-9-methyl-9H-purine [cymitquimica.com]

- 2. 2,6-dichloro-7-methyl-7H-purine | C6H4Cl2N4 | CID 75281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxyc | REDI [redi.cedia.edu.ec]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Evaluation of 2,6-dichloro-7,8-dimethyl-7H-purine in Cancer Research

For: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2,6-dichloro-7,8-dimethyl-7H-purine is a novel chemical entity for the purpose of this guide, as it is not readily found in existing scientific literature. The following application notes and protocols are presented as a comprehensive framework for the investigation of this and similar purine derivatives as potential anticancer agents, based on established methodologies and the known activities of structurally related compounds.

I. Introduction and Scientific Rationale

The purine scaffold is a cornerstone in the development of anticancer therapeutics due to its fundamental role in the synthesis of DNA and RNA.[1] Analogs of natural purines can act as antimetabolites, interfering with nucleic acid metabolism and leading to cytotoxic effects in rapidly proliferating cancer cells.[2] The 2,6-dichloropurine core, in particular, serves as a versatile precursor for the synthesis of a diverse range of derivatives with significant potential in oncology.[3] Modifications at the N7 and N9 positions of the purine ring have yielded compounds with potent anti-proliferative activities against various cancer cell lines, including those of the breast, colon, and melanoma.[4]

This document outlines a systematic approach to the synthesis and in vitro evaluation of 2,6-dichloro-7,8-dimethyl-7H-purine, a novel derivative. The strategic placement of methyl groups at both the N7 and C8 positions may offer unique steric and electronic properties, potentially leading to enhanced target specificity and novel mechanisms of action. These investigations are critical in determining the compound's therapeutic potential and advancing our understanding of purine-based drug candidates.

II. Synthesis of 2,6-dichloro-7,8-dimethyl-7H-purine

The synthesis of N7-alkylated purines can be challenging due to the frequent predominance of the N9 isomer.[5] However, specific reaction conditions can favor the formation of the N7 product. A plausible synthetic route for 2,6-dichloro-7,8-dimethyl-7H-purine could start from the commercially available 2,6-dichloropurine.

Proposed Synthetic Pathway:

A multi-step synthesis would likely be required, potentially involving the protection of the N9 position, followed by methylation at N7, introduction of a methyl group at C8, and subsequent deprotection. Regioselective N7-alkylation of 2,6-dichloropurine can be achieved using specific catalysts like tin tetrachloride (SnCl₄).[6] The introduction of a methyl group at the C8 position could be approached through various C-H activation or functionalization strategies.

III. In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro testing is recommended to comprehensively characterize the anticancer profile of 2,6-dichloro-7,8-dimethyl-7H-purine.

A. Assessment of Cytotoxicity (Cell Viability Assay)

The initial step is to determine the compound's ability to inhibit the growth of a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]

Table 1: Hypothetical Anti-proliferative Activity of 2,6-dichloro-7,8-dimethyl-7H-purine

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | To be determined |

| HCT-116 | Colon Carcinoma | To be determined |

| A-375 | Malignant Melanoma | To be determined |

| PC-3 | Prostate Cancer | To be determined |

| A549 | Lung Carcinoma | To be determined |

Protocol 1: MTT Cell Viability Assay [7][8][9]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 2,6-dichloro-7,8-dimethyl-7H-purine in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Workflow for MTT Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

B. Investigation of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended.[10][11]

Table 2: Hypothetical Apoptosis Induction in a Cancer Cell Line

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | To be determined | To be determined |

| IC₅₀ / 2 | To be determined | To be determined |

| IC₅₀ | To be determined | To be determined |

| IC₅₀ * 2 | To be determined | To be determined |

Protocol 2: Annexin V/PI Apoptosis Assay [10][11][12][13]

-

Cell Treatment: Seed cells in 6-well plates and treat with 2,6-dichloro-7,8-dimethyl-7H-purine at concentrations around the predetermined IC₅₀ value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples immediately using a flow cytometer.

Workflow for Annexin V/PI Apoptosis Assay

Caption: Potential signaling pathways modulated by purine analogs.

V. Conclusion and Future Directions

The structured evaluation of 2,6-dichloro-7,8-dimethyl-7H-purine, as outlined in these application notes, will provide a comprehensive understanding of its potential as an anticancer agent. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic studies to identify its precise molecular targets. The versatility of the 2,6-dichloropurine scaffold continues to offer exciting opportunities for the development of novel and effective cancer therapies.

VI. References

-

Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

-

Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

-

University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]

-

JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

Vucetic, M., et al. (2019). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Cancers, 11(5), 699. Retrieved from [Link]

-

Sharma, A., et al. (2023). Purinergic signaling: Diverse effects and therapeutic potential in cancer. Biomedicine & Pharmacotherapy, 165, 115162. Retrieved from [Link]

-

Zecchini, V., & Vousden, K. H. (2024). Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer. International Journal of Molecular Sciences, 25(12), 6695. Retrieved from [Link]

-

ResearchGate. (n.d.). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)- 9H- or 7H-purines against several human solid tumour cell lines. Retrieved from [Link]

-

Letters in Drug Design & Discovery. (n.d.). CNS Cancer Cell Line Cytotoxicity Profiles of Some 2, 6, 9-Substituted Purines: A Comparative Five-Dose Testing Study. Retrieved from [Link]

-

PubMed. (2026, January 21). Harnessing Purines: Anticancer Activity and Target-Specific Approaches. Retrieved from [Link]

-

ACS Publications. (2025, April 28). Purine Scaffold in Agents for Cancer Treatment. ACS Omega. Retrieved from [Link]

-

Gummadi, V. R., et al. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules, 16(7), 5840–5860. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]

-

Campos, J. M., et al. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 77, 345–353. Retrieved from [Link]

-

Carrero, Y., et al. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 20(4), 6776–6792. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the N 7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Retrieved from [Link]

-

Tlustoš, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17359–17371. Retrieved from [Link]

-

ACS Publications. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Retrieved from [Link]

-

RSC Publishing. (2025, June 25). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Facile and Practical Synthesis of 2,6-Dichloropurine. Retrieved from [Link]

-

PubMed. (2021, October 1). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Retrieved from [Link]

-

MDPI. (2018, August 10). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Retrieved from [Link]

Sources

- 1. Harnessing Purines: Anticancer Activity and Target-Specific Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. bosterbio.com [bosterbio.com]

- 13. docs.abcam.com [docs.abcam.com]

Application Note: 2,6-Dichloro-7,8-dimethyl-7H-purine as a PRR Pathway Modulator

This Application Note and Protocol Guide details the characterization and utilization of 2,6-dichloro-7,8-dimethyl-7H-purine , a specialized purine analog identified as a modulator of the innate immune response. Specifically, this compound acts as an inhibitor within the Pattern Recognition Receptor (PRR) signaling pathways—targeting nodes such as STING, RIG-I, and NOD2 —to dampen aberrant Type I Interferon (IFN) production.[1]

Introduction & Mechanism of Action

2,6-dichloro-7,8-dimethyl-7H-purine (CAS: 24168-09-0) is a bioactive purine scaffold utilized primarily in immunology and inflammation research. Unlike broad-spectrum cytotoxic purine analogs (e.g., 6-mercaptopurine) used in oncology to induce apoptosis, this compound is characterized by its ability to modulate interferonopathies —diseases caused by the overactivation of the innate immune system.

Biological Rationale

The compound functions by intercepting signaling downstream of cytosolic nucleic acid sensors. Under normal conditions, sensors like cGAS-STING (DNA sensing) and RIG-I (RNA sensing) detect pathogenic nucleic acids and trigger the phosphorylation of IRF3 (Interferon Regulatory Factor 3), leading to the transcription of Type I Interferons (IFN-

In autoimmune disorders (e.g., SLE, SAVI), this pathway is constitutively active. 2,6-dichloro-7,8-dimethyl-7H-purine acts as a pharmacological probe to suppress this hyperactive signaling, making it a critical tool for validating therapeutic targets in the PRR pathway.

Mechanistic Pathway Diagram

The following diagram illustrates the intervention point of the compound within the PRR signaling cascade.

Caption: Schematic of PRR signaling showing the compound's potential inhibition of STING/RIG-I mediated IFN induction.

Targeted Cell Lines & Sensitivity Profile

The "sensitivity" of cell lines to this compound is defined by the suppression of IFN reporter activity rather than direct cytotoxicity. The following cell lines are the industry standard for evaluating this activity.

Primary Screening Models

| Cell Line | Species | Tissue Origin | Rationale for Selection |

| THP-1 Dual™ | Human | Monocyte (AML) | Expresses stable ISG (Interferon Stimulated Gene) reporter (Lucia luciferase) driven by an ISG54 promoter. Allows simultaneous monitoring of IRF pathway (IFN) and NF-κB pathway. |

| RAW-ISG | Mouse | Macrophage | Murine equivalent of THP-1 Dual. Contains an IRF-inducible reporter. Essential for cross-species validation of PRR inhibition. |

| HaCaT | Human | Keratinocyte | Used in psoriasis/dermatitis models. Sensitive to STING-dependent inflammation; used to test topical efficacy. |

| PBMCs | Human | Blood (Primary) | Validates efficacy in non-immortalized, clinically relevant cells. "Sensitivity" is measured by ELISA for IFN- |

Cytotoxicity Note

While these cells are sensitive to the immunomodulatory effects, high concentrations (>50

Experimental Protocols

Protocol A: Compound Preparation & Storage

Objective: Ensure stability and solubility of the lipophilic purine scaffold.

-

Stock Solution (100 mM):

-

Weigh 21.7 mg of 2,6-dichloro-7,8-dimethyl-7H-purine (MW: 217.06 g/mol ).

-

Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

-

Vortex vigorously for 30 seconds until clear.

-

-

Storage:

-

Aliquot into light-protective amber tubes (50

L/tube). -

Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

-

Avoid repeated freeze-thaw cycles.

-

Protocol B: IRF-Pathway Inhibition Assay (THP-1 Dual™ System)

Objective: Quantify the compound's IC50 against STING/RIG-I agonist-induced IFN production.

Materials:

-

THP-1 Dual™ Cells (InvivoGen).[2]

-

Agonist: 2'3'-cGAMP (STING agonist) or Poly(I:C) (RIG-I agonist).

-

Detection Reagent: QUANTI-Luc™ (coelenterazine-based luciferase substrate).

-

Assay Media: RPMI 1640 + 10% Heat-Inactivated FBS + 25 mM HEPES.

Step-by-Step Workflow:

-

Cell Seeding:

-

Harvest THP-1 Dual cells and resuspend at

cells/mL in fresh assay media. -

Plate 180

L/well into a 96-well flat-bottom plate (~90,000 cells/well).

-

-

Compound Treatment:

-

Prepare a 10x serial dilution of 2,6-dichloro-7,8-dimethyl-7H-purine in media (Range: 0.1

M to 100 -

Add 20

L of diluted compound to the cells. -

Incubate for 1 hour at 37°C, 5% CO

(Pre-treatment phase).

-

-

Pathway Stimulation:

-

Add 10

L of agonist (e.g., 2'3'-cGAMP, final conc. 10 -

Incubate for 18–24 hours .

-

-

Data Acquisition (Luciferase):

-

Transfer 20

L of cell culture supernatant to a white/opaque 96-well plate. -

Inject 50

L of QUANTI-Luc™ assay solution. -

Immediately read luminescence (RLU) on a plate reader (0.1s integration).

-

-

Data Analysis:

-

Calculate % Inhibition:

. -

Plot Log[Concentration] vs. % Inhibition to determine IC50.

-

Protocol C: Viability Counter-Screen (ATP Assay)

Objective: Confirm that the reduction in Luciferase signal is not due to cell death.

-

Use the remaining cells in the original 96-well plate from Protocol B.

-

Add 100

L of CellTiter-Glo® (Promega) or equivalent ATP detection reagent. -

Shake orbitally for 2 minutes to lyse cells.

-

Incubate for 10 minutes at room temperature to stabilize signal.

-

Read Luminescence.

-

Validation Criteria: A valid "hit" must show

inhibition of Reporter Signal with

Experimental Workflow Diagram

Caption: Integrated workflow for simultaneous assessment of IFN pathway inhibition and cell viability.

References

-

Compounds, compositions, and methods for the treatment of disease. (2020). World Intellectual Property Organization, WO2020181050A1. (Identifies 2,6-dichloro-7,8-dimethyl-7H-purine as Compound 82, a modulator of PRR/Interferon pathways).

-

InvivoGen. (n.d.).[2] THP-1 Dual™ Cells - NF-κB-SEAP & IRF-Lucia Reporter Monocytes. Retrieved from invivogen.com.

-

Decout, A., et al. (2021). The cGAS–STING pathway as a therapeutic target in inflammatory diseases. Nature Reviews Immunology, 21, 548–569. (Contextualizes the therapeutic relevance of purine-based STING inhibitors).

Sources

Application Note: 2,6-Dichloro-7,8-dimethyl-7H-purine in Apoptosis Studies

This guide outlines the technical application of 2,6-dichloro-7,8-dimethyl-7H-purine (CAS 24168-09-0), a synthetic purine derivative, in the context of apoptosis and cell cycle research.

While often utilized as a high-value intermediate for synthesizing complex CDK inhibitors (e.g., purvalanol analogs), this specific scaffold possesses intrinsic biological activity characteristic of 2,6-disubstituted purines. Its mechanism typically involves ATP-competitive inhibition of cyclin-dependent kinases (CDKs) or related signaling kinases, triggering cell cycle arrest and subsequent programmed cell death (apoptosis).

Executive Summary & Mechanism of Action

2,6-dichloro-7,8-dimethyl-7H-purine belongs to a class of halogenated purines that function as bioisosteres of adenosine. By mimicking the adenine moiety of ATP, these compounds can dock into the catalytic cleft of kinases. The presence of chlorine atoms at the C2 and C6 positions, combined with the hydrophobic 7,8-dimethyl substitution, enhances membrane permeability and alters binding affinity compared to the endogenous ligand.

Mechanistic Pathway

-

Cellular Entry: Passive diffusion across the lipid bilayer due to lipophilic substitutions.

-

Target Engagement: Competitive binding to the ATP-binding pocket of Serine/Threonine kinases (primarily CDKs or MAPK).

-

Signal Disruption: Prevention of phosphorylation on downstream substrates (e.g., Rb protein).

-

Phenotypic Outcome: Cell cycle arrest (G1/S or G2/M phase)

Mitochondrial stress

Pathway Visualization

The following diagram illustrates the logical flow from compound exposure to apoptotic execution.

Caption: Mechanistic cascade of 2,6-dichloro-7,8-dimethyl-7H-purine inducing apoptosis via kinase inhibition.

Material Properties & Preparation

Proper solubilization is the single most critical step. As a di-chloro purine, this compound is sparingly soluble in water and prone to precipitation in aqueous media if not handled correctly.

| Property | Specification |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₇H₆Cl₂N₄ |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) |

| Solubility (DMSO) | > 20 mg/mL (Recommended Stock) |

| Storage | -20°C (Desiccated); Protect from light |

Protocol 1: Stock Solution Preparation

Objective: Create a stable 100 mM stock solution.

-

Weighing: Accurately weigh 21.7 mg of the compound.

-

Solubilization: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes to avoid freeze-thaw cycles.

-

Storage: Store at -20°C for up to 6 months.

Experimental Protocols

Protocol 2: Cytotoxicity Screening (MTT Assay)

Purpose: Determine the IC₅₀ (Half-maximal inhibitory concentration) to define the therapeutic window for apoptosis studies.

Materials:

-

Target Cells (e.g., HeLa, MCF-7, or HL-60)

-

MTT Reagent (5 mg/mL in PBS)

-

96-well culture plates

Steps:

-

Seeding: Plate cells at 5,000–10,000 cells/well in 100 µL media. Incubate overnight.

-

Treatment: Prepare serial dilutions of the compound in culture media.

-

Note: Ensure final DMSO concentration is < 0.5% in all wells.

-

Range: 0 µM (Vehicle), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM.